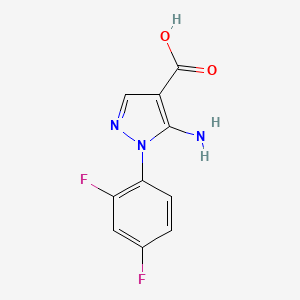

5-氨基-1-(2,4-二氟苯基)-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be accomplished through various methods. For instance, the Gewald synthesis technique is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction on the corresponding diaminopyrazole . Additionally, 5-amino-3-trifluoromethylisoxazole- and -pyrazole-4-carboxylic acids are prepared by reactions with cyanoacetic acid derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction, as demonstrated by the determination of the crystal and molecular structure of a 3-pyrazolone derivative, which revealed intramolecular hydrogen bonding . Similarly, the structure of novel compounds can be established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produces Schiff bases . The condensation of 5-amino-1,3-disubstituted-pyrazoles with aromatic aldehydes leads to the synthesis of new fluorinated 1,3,4-trisubstituted-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by spectroscopic methods such as NMR, IR, and Mass spectroscopy. These properties are influenced by the substituents on the pyrazole ring, as seen in the synthesis of various substituted pyrazole dicarboxylic acid derivatives . The antimicrobial and antitumor activities of these compounds are also indicative of their chemical properties, with some derivatives showing excellent activity .

科学研究应用

1. Inhibition of Carbonic Anhydrase Isoenzymes

Pyrazole carboxylic acid derivatives, such as those synthesized from 5-amino-1,3,4-thiadiazole-2-sulfonamide, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These derivatives demonstrate potent inhibition of hydratase and esterase activities in human carbonic anhydrase isoenzymes hCA-I and hCA-II (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).

2. Synthesis of Polychelated Ligands

Research into 1H-pyrazole-3(5)-carboxylic acids focuses on creating novel ligands with triazole moieties. These ligands, synthesized from azido-1H-pyrazole-3-carboxylic acids, are potential candidates for applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

3. Generation of Novel Aminoazole-4-Carboxylic Acids

The synthesis of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids explores their reactions with various electrophiles. This research has implications for the development of new compounds with potential applications in different chemical domains (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1986).

4. Development of New Analgesic and Anti-Inflammatory Agents

Compounds derived from 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were investigated for their analgesic and anti-inflammatory properties. These studies contribute to the search for novel therapeutic agents in pain and inflammation management (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

5. Applications in Antibacterial Research

Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against various bacterial strains. This line of research is crucial for the development of new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

安全和危害

属性

IUPAC Name |

5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZMLHXRADPUBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575588 |

Source

|

| Record name | 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

918405-21-7 |

Source

|

| Record name | 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。